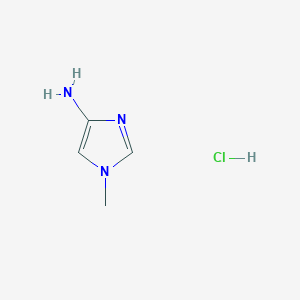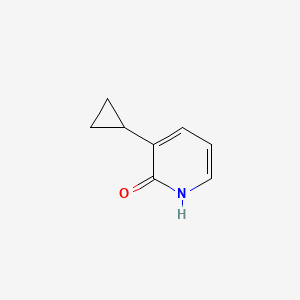![molecular formula C12H18N2O B1466588 1-[(2-Éthoxyphényl)méthyl]azétidine-3-amine CAS No. 1487929-10-1](/img/structure/B1466588.png)
1-[(2-Éthoxyphényl)méthyl]azétidine-3-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Azetidine derivatives, including EPM, are explored for their potential therapeutic properties.
Industry: The compound is used in the development of new materials and polymers due to its reactivity and stability.
Méthodes De Préparation
The synthesis of 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine involves several steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods for azetidine derivatives often involve similar multi-step processes, with optimization for large-scale synthesis.
Analyse Des Réactions Chimiques
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine undergoes various types of chemical reactions due to the strain-driven character of the azetidine ring . Some common reactions include:
Oxidation: The compound can undergo oxidative cleavage with reagents like sodium metaperiodate.
Reduction: Hydrogenolysis using palladium on carbon (Pd/C) in methanol can reduce the compound.
Substitution: The azetidine ring can participate in substitution reactions, often facilitated by the ring strain.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage can yield dialdehydes, while reduction can produce alcohols .
Mécanisme D'action
The mechanism of action of 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine involves its interaction with molecular targets and pathways influenced by the azetidine ring’s strain-driven reactivity . The ring strain facilitates unique interactions with biological molecules, potentially leading to various biological effects. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine can be compared with other azetidine derivatives and similar four-membered heterocycles:
Azetidine: The parent compound, azetidine, shares the four-membered ring structure but lacks the ethoxyphenylmethyl substitution.
Oxetane: Another four-membered heterocycle, oxetane, contains an oxygen atom instead of nitrogen, leading to different reactivity and applications.
Aziridine: A three-membered nitrogen-containing heterocycle, aziridine, exhibits even greater ring strain and reactivity compared to azetidines.
The uniqueness of 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-10(12)7-14-8-11(13)9-14/h3-6,11H,2,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNLSCFACSLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466505.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466506.png)








![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)

![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)
![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)
